molecular formula C11H14Cl2N2OS B14869023 (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihy

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihy

Cat. No.: B14869023
M. Wt: 293.2 g/mol
InChI Key: ORPIQQZJYJITFE-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the thiazole ring or the methoxy group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It acts as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Diagnostics: It is used in diagnostic assays to detect specific biomolecules.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and sensors.

    Agriculture: It is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

  • (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
  • (4-Phenylthiazol-2-yl)methanamine
  • (2-(4-Methyl-1,3-thiazol-2-yl)phenyl)methanamine

Uniqueness:

  • Structural Differences: The presence of the methoxy group at the 4-position of the phenyl ring distinguishes (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride from its analogs.
  • Biological Activity: The specific substitution pattern imparts unique biological activities, such as enhanced antimicrobial properties or selective enzyme inhibition.
  • Chemical Reactivity: The methoxy group influences the compound’s reactivity, making it suitable for specific chemical transformations that its analogs may not undergo efficiently.

Properties

Molecular Formula

C11H14Cl2N2OS

Molecular Weight

293.2 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C11H12N2OS.2ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;;/h2-5,7H,6,12H2,1H3;2*1H

InChI Key

ORPIQQZJYJITFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl

Origin of Product

United States

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